![molecular formula C11H5NO3S B14301340 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113888-30-5](/img/structure/B14301340.png)
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is notable for its diverse biological activities, including enzyme inhibition, antifungal, antibacterial, anticancer, antiproliferative, antiplatelet, anti-inflammatory, antiallergic, and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. The reaction proceeds with the addition of triethylamine, yielding the desired product in high to moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and thiazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its enzyme-inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound interferes with signal transduction pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione stands out due to its hydroxyl group, which enhances its solubility and reactivity. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
113888-30-5 |
|---|---|
Formule moléculaire |
C11H5NO3S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
5-hydroxybenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO3S/c13-6-3-1-2-5-7(6)10(15)8-11(9(5)14)16-4-12-8/h1-4,13H |
Clé InChI |
VRNNQXGNBLZANY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



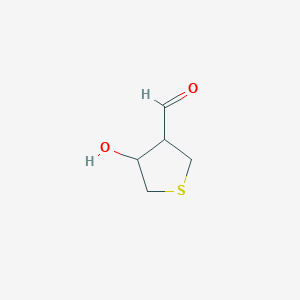
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
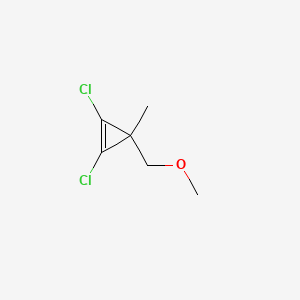

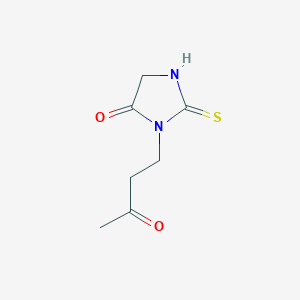
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)


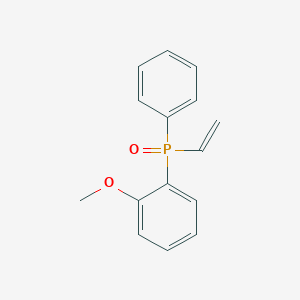
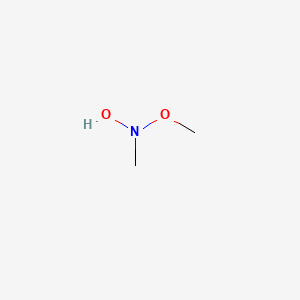

![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
